molecular formula C15H13FN6OS B2986361 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 677345-23-2

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2986361
CAS No.: 677345-23-2
M. Wt: 344.37
InChI Key: BUSLSVFOOIOMEX-UHFFFAOYSA-N
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Description

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H13FN6OS and its molecular weight is 344.37. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6OS/c16-10-5-1-2-6-11(10)19-13(23)9-24-15-21-20-14(22(15)17)12-7-3-4-8-18-12/h1-8H,9,17H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSLSVFOOIOMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide is a member of the triazole family, known for their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions that involve hydrazine derivatives and appropriate nitriles.
  • Thioether Formation : The triazole derivative is reacted with a thiol to form a thioether linkage.
  • Acetamide Formation : The final step involves reacting the thioether with an acylating agent to yield the acetamide group.

The overall yield for various synthetic routes has been reported to be moderate to high, with yields around 73% in some studies .

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various pathogens:

  • Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has been shown to have a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like vancomycin and ciprofloxacin .
PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.125
Escherichia coli0.250
Pseudomonas aeruginosa0.500

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives:

  • Cell Line Studies : The compound has shown activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). Notably, it exhibited an IC50 value of 6.2 μM against HCT-116 cells .
Cancer Cell LineIC50 (μM)Reference
HCT-1166.2
T47D27.3

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or interfere with cellular processes. The precise molecular targets remain to be fully elucidated through further experimental studies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl and pyridine rings significantly influence the biological activity of triazole derivatives. Electron-donating groups on the phenyl ring enhance antibacterial activity, while variations in alkyl chains can modulate efficacy .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various triazole derivatives, including our compound, indicated a strong correlation between structural modifications and antimicrobial potency. Compounds with specific substitutions at the C-3 position showed enhanced activity against resistant strains of bacteria .
  • Anticancer Screening : In a comparative analysis, triazole derivatives were screened against multiple cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cell lines, suggesting potential for development as chemotherapeutic agents .

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